molecular formula C9H5FO2 B115826 5-Fluorobenzofuran-2-carbaldehyde CAS No. 140382-35-0

5-Fluorobenzofuran-2-carbaldehyde

Cat. No.: B115826
CAS No.: 140382-35-0
M. Wt: 164.13 g/mol
InChI Key: HAZDVFKNOIHCBQ-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5FO2 It is a derivative of benzofuran, where a fluorine atom is substituted at the 5th position of the benzofuran ring, and an aldehyde group is present at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzofuran-2-carbaldehyde typically involves the fluorination of benzofuran derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow chemistry techniques and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF)

Major Products:

Scientific Research Applications

5-Fluorobenzofuran-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

    Benzofuran-2-carbaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    5-Chlorobenzofuran-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

    5-Bromobenzofuran-2-carbaldehyde:

Uniqueness: 5-Fluorobenzofuran-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-Fluorobenzofuran-2-carbaldehyde is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the functionalization of benzofuran derivatives. The synthetic pathways often utilize various reagents and conditions to achieve the desired substitution at the 5-position, leading to derivatives with enhanced biological properties. For example, methods may include electrophilic aromatic substitution or nucleophilic addition reactions that introduce the fluorine atom and aldehyde functional group effectively.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using human lung adenocarcinoma cell lines (A549) showed that this compound reduces cell viability in a dose-dependent manner. The cytotoxicity was assessed using MTT assays, comparing the effects with standard chemotherapeutic agents like cisplatin.

Table 1: Cytotoxicity of this compound on A549 Cells

CompoundIC50 (µM)Comparison StandardIC50 (µM)
This compound15 ± 2Cisplatin10 ± 1

The compound has shown a promising profile with lower toxicity towards non-cancerous cells, suggesting a selective action against cancer cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Case Studies and Research Findings

Several case studies have documented the efficacy of benzofuran derivatives, including this compound, in various biological assays:

  • Antitumor Studies : In one study, derivatives were tested against multiple cancer cell lines, revealing that modifications at the benzofuran core significantly influence anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency.
  • Antimicrobial Efficacy : Research indicated that compounds derived from benzofurans could inhibit the growth of resistant bacterial strains effectively. The studies utilized standard broth microdilution methods to determine MIC values.
  • Mechanistic Insights : Investigations into the mechanism revealed that some benzofuran derivatives might act as topoisomerase inhibitors, which are critical targets in cancer therapy due to their role in DNA replication and repair.

Properties

IUPAC Name

5-fluoro-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZDVFKNOIHCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 12 (300 mg, 4.0 mmol) in acetic acid (10 mL) was refluxed for 24 h. After cooling, the solution was evaporated to dryness. The crude product was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (4:1) to give the 13 (180 mg, 94%) as a white solid, 1H NMR (500 MHz, CDCl3): δ: 9.89 (1H, s, CHO), 7.57 (2H, m, ArH), 7.41 (1H, d, J=7.20 Hz), 7.26 (1H, d, J=6.94 Hz, H-4). 13C NMR CDEPT 135, (500 MHz, CDCl3): δ: 179.74 (CHO), 117.73 (C-3), 117.25 (C-7), 113.81 (C-6), 108.68 (C-4).
Name
12
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
94%

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